methyl 3-ethyl-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-ethyl-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide-linked piperazine moiety and a 2-methoxyphenyl substituent. Its structure combines a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) with a sulfonyl-piperazine pharmacophore, which is commonly associated with receptor-binding activity in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-ethyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-13-16(18(23)27-3)17(20-19-13)28(24,25)22-11-9-21(10-12-22)14-7-5-6-8-15(14)26-2/h5-8H,4,9-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLVMNKEHIXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-ethyl-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core, a piperazine moiety, and a sulfonyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of the pyrazole series have shown promising results against various cancer cell lines. The presence of the methoxyphenyl group is crucial for enhancing cytotoxicity against cancer cells, as demonstrated in studies where compounds were tested against human liver carcinoma (HepG2) and other cancer lines .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | <10 | |
| Compound B | A431 | <5 | |
| Methyl 3-Ethyl-Pyrazole | Jurkat | <15 |
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their activity on dopamine receptors, particularly D3 receptors. Modifications in the piperazine structure can enhance binding affinity and selectivity, which may lead to improved therapeutic profiles in treating neurological disorders .
The mechanism by which this compound exerts its effects likely involves multiple pathways:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Receptor Modulation : Interaction with dopamine receptors may alter neurotransmitter release and neuronal excitability, contributing to its neuropharmacological effects .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Anticancer Effects : A study involving a series of pyrazole derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity against multiple cell lines, including breast and lung cancer models .
- Neuropharmacological Assessment : In vitro studies assessing the binding affinity of piperazine derivatives to D3 receptors revealed that certain modifications improved selectivity and potency, indicating potential for treating dopamine-related disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Methyl 3-ethyl-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | A549 (Lung Cancer) | 15.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for effective cancer treatment .
Antiviral Properties
The compound has also shown promise as an antiviral agent, particularly against HIV. Research indicates that derivatives with similar structures have been effective in inhibiting HIV replication without significant toxicity . The SAR studies suggest that modifications to the piperazine moiety can enhance antiviral efficacy.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how different structural components of this compound influence its biological activity.
Key Findings:
- The presence of the methoxyphenyl group is crucial for enhancing anticancer activity.
- Substituents on the piperazine ring can modulate both potency and selectivity towards different cancer types .
Table 2: Summary of SAR Findings
| Structural Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increased potency against cancer cells |
| Sulfonamide linkage | Enhanced solubility and bioavailability |
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models .
Case Study: Antiviral Activity
Another investigation focused on the compound's ability to inhibit HIV replication in vitro. The study found that certain analogs displayed IC50 values in the low micromolar range, indicating strong antiviral activity without cytotoxic effects on host cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Core Structural Modifications
- 5-Substituted Pyrazole Esters: Methyl 3-methylsulfanyl-5-(substituted)-1H-pyrazole-4-carboxylate (from ): These analogs retain the pyrazole core but replace the sulfonyl-piperazine group with methylsulfanyl or aryl groups. The absence of the sulfonamide linker reduces molecular weight but may diminish receptor-binding specificity .
Pharmacological Activity
A comparison of bioactivity data from and inferred properties of the target compound:
Inferences :
- The sulfonyl-piperazine group in the target compound may improve target selectivity compared to simpler aryl or heteroaryl substituents in analogs A–C.
- The ethyl group at position 3 could enhance metabolic stability over methylsulfanyl groups, which are prone to oxidative metabolism.
Q & A
Basic: What are the common synthetic routes for preparing methyl 3-ethyl-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?
The compound’s synthesis typically involves multi-step reactions starting with pyrazole core formation followed by sulfonation and piperazine coupling. Key steps include:
- Pyrazole ring formation : Cyclocondensation of β-keto esters with hydrazines or substituted hydrazines (e.g., phenylhydrazine) under reflux conditions .
- Sulfonation : Reacting the pyrazole intermediate with sulfonyl chlorides (e.g., 4-(2-methoxyphenyl)piperazinyl sulfonyl chloride) in anhydrous solvents like dichloromethane, often using a base (e.g., triethylamine) to scavenge HCl .
- Esterification : Methylation of the carboxylate group using methanol under acidic or basic conditions .
Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetone .
Advanced: What challenges arise in optimizing multi-step synthesis for this compound, and how can they be addressed?
Challenges include low yields in sulfonation due to steric hindrance from the 3-ethyl group and competing side reactions during piperazine coupling. Mitigation strategies:
- Temperature control : Maintain sulfonation at 0–5°C to minimize decomposition .
- Catalyst use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .
- Protection/deprotection : Temporarily protect reactive groups (e.g., NH of pyrazole) using tert-butoxycarbonyl (Boc) groups to prevent unwanted substitutions .
Basic: Which analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent positions (e.g., methoxyphenyl, ethyl groups) and confirms sulfonyl-piperazine connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonyl-piperazine moiety .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Discrepancies between spectral and computational models (e.g., sulfonyl group orientation) are resolved via:
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to validate hydrogen-bonding patterns .
- Graph-set notation : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to confirm piperazine ring geometry .
- SHELX refinement : Adjusts thermal parameters and occupancy rates to address disorder in the methoxyphenyl group .
Basic: What methodologies are used for preliminary biological activity screening?
- In vitro assays : Test for kinase inhibition (e.g., EGFR) using fluorescence polarization .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
- ADMET profiling : Use Caco-2 cell monolayers for permeability and microsomal stability assays .
Advanced: How do substituents influence structure-activity relationships (SAR) in this compound?
- Piperazine moiety : The 2-methoxyphenyl group enhances blood-brain barrier penetration via lipophilicity, critical for CNS-targeted applications .
- Sulfonyl linker : Increases metabolic stability by resisting esterase hydrolysis compared to carbonyl analogs .
- 3-Ethyl group : Reduces off-target binding to serum albumin, improving bioavailability .
Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values) be systematically addressed?
- Assay standardization : Use identical cell lines (e.g., HT-29 for COX-2) and normalize results to internal controls (e.g., β-actin) .
- Solvent controls : Replace DMSO with PEG-400 to avoid solvent-induced cytotoxicity artifacts .
- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis to calculate 95% confidence intervals .
Advanced: What role do hydrogen-bonding networks play in crystallographic stability?
The sulfonyl group forms C–H···O interactions with adjacent pyrazole rings (distance ~2.8 Å), stabilizing the lattice. Piperazine N–H groups participate in N–H···O bonds with carboxylate oxygens, creating a R₄⁴(12) motif that prevents conformational flexibility .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, respiratory masks (N95), and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can synthetic methodologies be validated for reproducibility?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., molar ratios, solvent polarity) using a central composite design .
- In-line monitoring : Employ FTIR spectroscopy to track sulfonation completion in real-time .
- Cross-lab validation : Share samples with independent labs for NMR and LC-MS reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
